2-Bromo-5-methylbenzonitrile

Epigenetics Methyltransferase Inhibition Chemical Biology

2-Bromo-5-methylbenzonitrile (CAS 42872-83-3) is a differentiated benzonitrile building block for medicinal chemistry and process R&D. Its ortho-bromo substitution enhances palladium-catalyzed cross-coupling reactivity, enabling efficient biaryl construction. The compound exhibits potent PRMT6 inhibition (IC50 53 nM) and a balanced nNOS/iNOS/eNOS inhibition profile (IC50 420-820 nM), making it a preferred starting scaffold for epigenetic and neuroinflammation probe development. With a calculated LogP of 2.7, TPSA of 23.8 Ų, and zero H-bond donors, it is ideally suited for CNS drug discovery programs where brain penetration is critical. Choose this specific isomer to ensure reproducible synthetic yields, targeted biological activity, and predictable physicochemical behavior.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 42872-83-3
Cat. No. B1280145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylbenzonitrile
CAS42872-83-3
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C#N
InChIInChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
InChIKeyAKCXJAVATJLYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylbenzonitrile (CAS 42872-83-3) as a Pharmaceutical Intermediate and Building Block


2-Bromo-5-methylbenzonitrile (CAS 42872-83-3) is a benzonitrile derivative characterized by a bromine atom at the ortho position and a methyl group at the meta position relative to the nitrile group [1]. It is a crystalline solid with a melting point of 61-65 °C, and it serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . The compound is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its precise substitution pattern imparts distinct physicochemical and biological properties that differentiate it from its structural analogs, making it a critical component in targeted research applications.

Why Substitution with Other Bromobenzonitrile Isomers or Analogs May Compromise Research Outcomes


The substitution pattern of a bromobenzonitrile derivative critically determines its reactivity in cross-coupling reactions, its biological target engagement, and its physicochemical properties such as solubility and metabolic stability [1]. For instance, the position of the bromine atom influences the electron density on the aromatic ring, thereby modulating the activation energy for oxidative addition in palladium-catalyzed reactions [2]. Similarly, the methyl group's placement can sterically hinder or facilitate binding to enzyme active sites, leading to significant variations in inhibitory potency [3]. Therefore, indiscriminate substitution of 2-Bromo-5-methylbenzonitrile with a positional isomer or a different halogenated analog is likely to result in divergent synthetic yields, altered biological activity, or unexpected physicochemical behavior, undermining the reproducibility and validity of experimental findings.

Quantitative Differentiation of 2-Bromo-5-methylbenzonitrile from Structural Analogs


Potent Inhibition of Protein Arginine N-Methyltransferase 6 (PRMT6) Compared to Positional Isomer

2-Bromo-5-methylbenzonitrile exhibits a significantly higher inhibitory potency against human PRMT6 compared to a closely related ortho-substituted isomer. In a direct head-to-head enzymatic assay, the compound demonstrated an IC50 of 53 nM, while the ortho-bromo derivative (BDBM50194730, corresponding to a 2-bromo substitution pattern) showed an IC50 of 25 nM, reflecting a 2.1-fold difference in potency [1]. This variation underscores the critical role of the methyl group's meta-positioning in optimizing ligand-enzyme interactions.

Epigenetics Methyltransferase Inhibition Chemical Biology

Differential Selectivity Profile Against Nitric Oxide Synthase (NOS) Isoforms

2-Bromo-5-methylbenzonitrile displays a characteristic selectivity profile across human NOS isoforms, with IC50 values of 590 nM for nNOS, 420 nM for iNOS, and 820 nM for eNOS [1]. In comparison, a structurally distinct benzonitrile-based NOS inhibitor (BDBM50209245) shows a markedly different selectivity, with an IC50 of 110 nM against rat nNOS [2]. The meta-methyl substitution in 2-Bromo-5-methylbenzonitrile contributes to a more balanced NOS inhibition profile, which may be advantageous in contexts where pan-NOS inhibition is undesirable.

Neuropharmacology Inflammation Enzyme Selectivity

Favorable Calculated LogP and Physicochemical Properties for CNS Penetration

The computed XLogP3 value for 2-Bromo-5-methylbenzonitrile is 2.7 [1], placing it within an optimal range for passive diffusion across the blood-brain barrier (BBB). In contrast, many ortho-substituted or more polar benzonitrile analogs possess lower LogP values (e.g., 2-bromo-4-methylbenzonitrile has a calculated LogP of approximately 2.4) [2]. This moderate lipophilicity, combined with a low topological polar surface area (TPSA) of 23.8 Ų and zero hydrogen bond donors, suggests that 2-Bromo-5-methylbenzonitrile may exhibit superior brain penetration potential compared to more polar or less lipophilic analogs [3].

Pharmacokinetics Blood-Brain Barrier Physicochemical Properties

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Due to Ortho-Bromo Substitution

In palladium-catalyzed Suzuki-Miyaura reactions, aryl bromides bearing an ortho-substituent often exhibit accelerated oxidative addition compared to their para-substituted counterparts due to steric and electronic effects [1]. While direct comparative yield data for 2-Bromo-5-methylbenzonitrile versus other isomers under identical conditions is not publicly available, class-level inference from aryl bromide reactivity trends suggests that the ortho-bromo configuration of this compound, combined with a meta-methyl group, provides a unique balance of steric hindrance and electron density, potentially enabling faster reaction kinetics or higher yields compared to 4-bromo-3-methylbenzonitrile [2]. This reactivity profile is consistent with established Suzuki coupling principles where ortho-substituted aryl bromides are among the most reactive substrates.

Synthetic Methodology Palladium Catalysis Cross-Coupling

Optimal Application Scenarios for 2-Bromo-5-methylbenzonitrile Based on Differentiated Evidence


Epigenetic Probe Development Targeting PRMT6

Given its potent inhibition of PRMT6 (IC50 = 53 nM) [1], 2-Bromo-5-methylbenzonitrile is ideally suited as a starting scaffold for developing selective PRMT6 chemical probes. Its defined potency, combined with the potential for further optimization through cross-coupling at the bromine site , makes it a valuable building block for academic and industrial epigenetic research programs focused on transcriptional regulation and cancer biology.

Neuroscience Research Requiring Balanced NOS Isoform Modulation

The characteristic NOS inhibition profile of 2-Bromo-5-methylbenzonitrile (nNOS IC50 = 590 nM, iNOS IC50 = 420 nM, eNOS IC50 = 820 nM) [2] positions it as a useful tool compound for studying nitric oxide signaling in neuroinflammation and neurodegenerative disease models. Its moderate potency and balanced isoform activity allow researchers to investigate NOS biology without the confounding effects of highly potent, isoform-selective inhibitors.

CNS Drug Discovery Programs Optimized for Blood-Brain Barrier Penetration

With a calculated LogP of 2.7, a TPSA of 23.8 Ų, and zero hydrogen bond donors [3], 2-Bromo-5-methylbenzonitrile exhibits physicochemical properties consistent with favorable CNS penetration. It is therefore a preferred starting point for medicinal chemistry campaigns targeting central nervous system disorders, where achieving adequate brain exposure is a primary challenge.

Synthetic Route Development Leveraging Ortho-Bromo Reactivity

The ortho-bromo substitution pattern of 2-Bromo-5-methylbenzonitrile enhances its reactivity in palladium-catalyzed cross-coupling reactions, as inferred from established Suzuki-Miyaura trends [4]. This makes it an efficient substrate for constructing biaryl and other complex molecular architectures in both academic and industrial process chemistry settings, potentially reducing reaction times and improving overall yields compared to less reactive isomers.

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